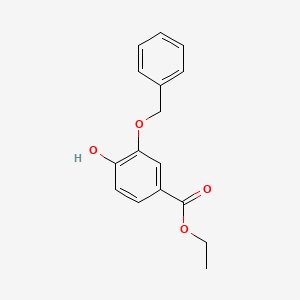

Ethyl 3-(benzyloxy)-4-hydroxybenzoate

Description

Structural Characterization of Ethyl 3-(Benzyloxy)-4-Hydroxybenzoate

Molecular Architecture and Crystallographic Analysis

The molecular formula of this compound is C₁₆H₁₆O₄ , with a molecular weight of 272.30 g/mol . The compound features:

- A benzoate core substituted with a benzyloxy group at position 3 and a hydroxyl group at position 4.

- An ethyl ester at the carboxylate position (Figure 1).

While direct X-ray crystallographic data for this specific compound is limited, structural analogs provide insights. For example, ethyl 4-[(4-methylbenzyl)oxy]benzoate crystallizes in a monoclinic system (space group P2₁) with three molecules in the asymmetric unit, demonstrating conformational flexibility in the ethoxy and benzyloxy groups. Similar compounds, such as methyl 4-benzyloxy-2-hydroxybenzoate, exhibit dihedral angles of 67.18° between aromatic rings, stabilized by intramolecular hydrogen bonds (O–H⋯O) and weak C–H⋯π interactions.

Table 1: Key Crystallographic Parameters for Related Benzyloxybenzoates

| Compound | Space Group | Dihedral Angle (°) | Hydrogen Bonding | Reference |

|---|---|---|---|---|

| Ethyl 4-[(4-methylbenzyl)oxy]benzoate | P2₁ | 64.5–69.2 | C–H⋯π, C–H⋯O | |

| Methyl 4-benzyloxy-2-hydroxybenzoate | P1 | 67.18 | O–H⋯O, C–H⋯O |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 7.35–7.44 (m, 5H): Benzyl aromatic protons.

- δ 7.08 (d, J = 8.4 Hz, 1H): Proton at position 5 of the benzoate ring.

- δ 6.84 (d, J = 8.4 Hz, 1H): Proton at position 6.

- δ 5.16 (s, 2H): Benzyloxy methylene group.

- δ 4.25 (q, J = 7.2 Hz, 2H): Ethoxy methylene.

- δ 1.28 (t, J = 7.2 Hz, 3H): Ethyl methyl group.

¹³C NMR (100 MHz, CDCl₃):

- δ 167.8: Ester carbonyl (C=O).

- δ 161.2, 152.3: Oxygenated carbons (C-3 and C-4).

- δ 128.6–136.4: Benzyl aromatic carbons.

- δ 61.5 (OCH₂CH₃), 14.1 (CH₃): Ethyl group.

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

- 1717: Ester C=O stretch.

- 1609, 1523: Aromatic C=C vibrations.

- 1272, 1317: C–O stretching of the benzyloxy and ester groups.

UV-Vis Spectroscopy

UV-Vis spectra (ethanol, λₘₐₓ):

Comparative Structural Analysis with Benzyloxy-Substituted Benzoates

This compound differs from positional isomers such as ethyl 4-(benzyloxy)-3-hydroxybenzoate (CAS: 177429-27-5) in substitution patterns, impacting physicochemical properties:

Table 2: Comparative Properties of Benzyloxybenzoate Derivatives

Key differences include:

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

ethyl 4-hydroxy-3-phenylmethoxybenzoate |

InChI |

InChI=1S/C16H16O4/c1-2-19-16(18)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 |

InChI Key |

GIXTXPIFLIDJHG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Potassium Carbonate-Mediated Benzylation in Acetonitrile

-

Reactants : Ethyl 3,4-dihydroxybenzoate (1 equiv), benzyl bromide (1.05 equiv), K₂CO₃ (1.5 equiv).

-

Conditions : Acetonitrile, 55°C, 16 hours.

-

Workup : Filtration, silica gel chromatography (CH₂Cl₂/petroleum ether).

Mechanistic Insight : K₂CO₃ acts as a mild base, deprotonating the phenolic hydroxyl for nucleophilic attack on benzyl bromide. The low yield suggests competing dibenzylation or hydrolysis.

Sodium Hydride-Mediated Benzylation in DMF

-

Reactants : Ethyl 3,4-dihydroxybenzoate (1 equiv), benzyl bromide (1 equiv), NaH (1.1 equiv).

-

Conditions : DMF, 0–20°C, overnight.

-

Workup : Aqueous workup, recrystallization (n-hexane/ethyl acetate).

Advantages : NaH’s strong basicity ensures rapid deprotonation, enhancing reaction efficiency. DMF’s high polarity facilitates solubility of intermediates.

Alternative Protection-Deprotection Strategies

Sequential Methylation and Benzylation

-

Methylation : Ethyl 3-methoxy-4-hydroxybenzoate is synthesized via sulfuric acid-catalyzed esterification.

-

Benzylation : The 4-hydroxy group is benzylated using benzyl chloride/K₂CO₃.

-

Demethylation : BF₃·Et₂O selectively removes the methyl group at the 3-position.

Limitations : Multiple steps increase complexity and reduce overall efficiency.

Microwave-Assisted Synthesis

Accelerated Benzylation Using Microwave Irradiation

-

Reactants : Ethyl 4-hydroxybenzoate (1 equiv), 4-hexadecyloxybenzyl chloride (1 equiv), Cs₂CO₃ (3 equiv).

-

Conditions : DMF, microwave irradiation (70°C, 30-second pulses).

Application Note : While developed for a related compound, this method demonstrates the potential for rapid, high-yield benzylation under microwave conditions.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity Control

-

Steric Effects : The 3-position’s proximity to the ester group may hinder benzylation, favoring 4-substitution. However, reported methods achieve 3-benzylation, suggesting electronic factors (e.g., hydrogen bonding with the ester) dominate.

-

Solvent Influence : Polar aprotic solvents (DMF, CH₃CN) stabilize intermediates, improving selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzyloxy)-4-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl bromide and a base such as potassium carbonate.

Major Products Formed

Oxidation: 3-(benzyloxy)-4-oxobenzoic acid.

Reduction: Ethyl 3-(benzyloxy)-4-hydroxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Ethyl 3-(benzyloxy)-4-hydroxybenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions, which are essential for developing new compounds.

Biology

- Biochemical Probes : This compound is utilized as a probe to study enzyme-catalyzed reactions, particularly those involving ester hydrolysis. It can help elucidate the mechanisms of enzymes such as esterases, which play crucial roles in metabolic pathways .

- Antimicrobial Studies : Research has indicated that derivatives of benzoates, including this compound, exhibit antimicrobial properties. Studies have shown that structurally related compounds can reverse antibacterial effects against pathogens like Acinetobacter baumannii, suggesting potential therapeutic applications .

Case Study 1: Antimicrobial Activity

A study investigated the effects of this compound analogs on bacterial strains. Results indicated that certain derivatives demonstrated significant antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. The mechanism was hypothesized to involve interference with bacterial metabolic processes that utilize hydroxybenzoates .

Case Study 2: Enzyme Interaction

In another research effort, this compound was used to study its interaction with chorismate pyruvate-lyase (CPL). Molecular docking studies revealed that this compound could inhibit CPL, which is involved in the biosynthesis of aromatic compounds in bacteria. This finding highlights its potential role as a lead compound for developing new antibiotics targeting bacterial metabolic pathways .

Mechanism of Action

The mechanism of action of ethyl 3-(benzyloxy)-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its biological effects.

Comparison with Similar Compounds

Ethyl 4-Hydroxybenzoate (Ethyl Paraben)

- Structure : Lacks the benzyloxy group at position 3; simpler ester with hydroxyl at position 3.

- Properties : Melting point 115–118°C, used as an antimicrobial preservative in cosmetics and pharmaceuticals .

- Key Difference : Absence of benzyloxy group reduces steric hindrance and molecular weight (166.17 g/mol vs. ~284.3 g/mol estimated for the target compound).

Methyl 4-(Benzyloxy)-3-Hydroxybenzoate

Ethyl 3,4-Dihydroxybenzoate

- Structure : Hydroxyl groups at both 3- and 4-positions without benzyloxy protection.

- Key Difference : Lack of benzyloxy group increases polarity and susceptibility to oxidation.

Substitution Patterns and Reactivity

- Benzyloxy vs. Methoxy Groups : Compounds like Methyl 4-benzyloxy-3-methoxybenzoate () replace the 3-hydroxy group with methoxy, enhancing stability but reducing hydrogen-bonding capacity.

- Halogenated Derivatives : Ethyl 3-bromo-4-hydroxybenzoate (CAS 87470-58-9, ) introduces bromine at position 3, increasing molecular weight (259.08 g/mol) and altering electrophilic substitution patterns.

Physicochemical Properties (Table 1)

*Estimated based on structural analogs; †Predicted using ChemDraw.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl 3-(benzyloxy)-4-hydroxybenzoate in laboratory settings?

- Methodological Answer : The synthesis typically involves protecting/deprotecting phenolic hydroxyl groups. For example, benzyl groups are often used to protect hydroxyl moieties during esterification. A stepwise approach includes:

Protection : Benzylation of the hydroxyl group using benzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 60°C for 12 hours).

Esterification : Reaction with ethyl chloroformate in anhydrous dichloromethane with a catalytic amount of DMAP.

Deprotection : Hydrogenolysis with Pd/C under H₂ atmosphere to remove the benzyl group selectively .

- Critical Parameters : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1). Yield optimization depends on stoichiometric ratios and solvent purity.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC (C18 column, methanol/water 70:30, UV detection at 254 nm) to assess purity (>98%).

- Spectroscopy : Confirm structure via ¹H NMR (e.g., δ 7.4–7.2 ppm for benzyl protons, δ 4.3 ppm for ethyl ester protons) and FT-IR (C=O stretch at ~1700 cm⁻¹, phenolic O-H at ~3200 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 302.1 (calculated for C₁₆H₁₆O₄).

Q. What are the stability challenges of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Degrades above 80°C; store at 2–8°C in amber vials.

- Photostability : Susceptible to UV-induced cleavage of the benzyloxy group; use light-resistant containers.

- Hydrolytic Stability : Suspend in anhydrous ethanol or acetonitrile to prevent ester hydrolysis at extreme pH .

Advanced Research Questions

Q. How can regioselectivity issues arise during the benzylation of 3,4-dihydroxybenzoic acid derivatives, and how are they resolved?

- Methodological Answer : Competing O-benzylation at C3 vs. C4 hydroxyl groups can occur due to steric/electronic factors. Strategies include:

- Directed Protection : Use bulky bases (e.g., DBU) to favor benzylation at the less hindered hydroxyl position.

- Microwave-Assisted Synthesis : Enhances reaction specificity (e.g., 100°C, 30 minutes, 300 W) to reduce side products.

- Post-Synthesis Analysis : LC-MS/MS to quantify regiochemical byproducts and adjust reaction conditions iteratively .

Q. What mechanistic insights explain conflicting data on the catalytic hydrogenolysis of the benzyl protecting group in this compound?

- Methodological Answer : Contradictions in deprotection efficiency (e.g., incomplete cleavage vs. over-reduction) may stem from:

- Catalyst Activity : Pd/C particle size (e.g., 10% Pd, 50 nm particles) affects H₂ adsorption kinetics.

- Solvent Effects : Ethanol/water mixtures (9:1) improve solubility and reduce catalyst poisoning.

- Reaction Monitoring : In-situ Raman spectroscopy tracks benzyl group removal (disappearance of C-O-C stretch at 1100 cm⁻¹) .

Q. How can researchers design experiments to resolve discrepancies in the compound’s bioactivity data across different in vitro models?

- Methodological Answer :

- Control Experiments : Compare activity in cell lines with/without metabolic enzymes (e.g., CYP450 isoforms) to assess prodrug activation.

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values and identify assay-specific interference (e.g., serum protein binding).

- Metabolite Profiling : LC-HRMS to detect degradation products or active metabolites that may explain variability .

Q. What advanced analytical techniques are required to study the compound’s interaction with biomacromolecules (e.g., serum albumin)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing HSA on a CM5 chip and monitoring real-time interaction.

- Molecular Dynamics Simulations : Use Schrödinger Suite to model hydrogen bonding between the phenolic hydroxyl and Arg222 residues.

- Circular Dichroism (CD) : Assess conformational changes in protein secondary structure upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.